N,1-Dimethyl-1H-imidazol-2-amine

Description

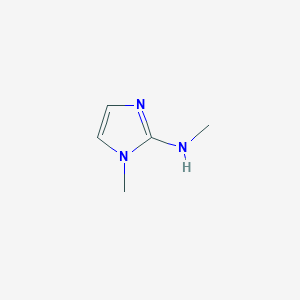

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-5-7-3-4-8(5)2/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXLWFPRNNKNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670533 | |

| Record name | N,1-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083224-07-0 | |

| Record name | N,1-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regiocontrolled Synthesis Strategies

Regiocontrolled synthesis ensures the precise placement of functional groups on the imidazole (B134444) ring, which is fundamental to controlling the compound's chemical and biological properties. Various strategies have been developed to achieve this for N,1-Dimethyl-1H-imidazol-2-amine and related derivatives.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone for the synthesis of the imidazole core. These reactions typically involve the formation of the heterocyclic ring from acyclic precursors. For instance, a common method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. nih.gov

One notable approach is the reaction of α-diketone monooximes with aromatic amines and formaldehyde (B43269) in the presence of boron trifluoride etherate, which leads to the formation of stable boron trifluoride complexes of imidazole N-oxides. researchgate.net Subsequent reduction of these complexes yields the corresponding imidazoles. researchgate.net Another method involves the condensation of benzil (B1666583) with ammonium (B1175870) acetate (B1210297) and various aldehydes in the presence of glacial acetic acid to produce substituted imidazoles. researchgate.net The condensation of diketones with amidines or guanidines is also a common route to produce 5,5-disubstituted imidazol-4-ones. nih.gov

Furthermore, the condensation of orthoesters with amino amides can be employed to synthesize (4H)-imidazol-4-ones. nih.gov The reaction is initiated by the nucleophilic attack of a primary amine on an oxazolone (B7731731) ring, leading to a diamide (B1670390) that cyclizes to form an imidazol-4-one upon dehydration. nih.gov The synthesis of imidazolidines can be achieved through the condensation of aromatic amines with glyoxal (B1671930) and formaldehyde. researchgate.net

| Reactants | Reagents/Catalyst | Product Type |

| α-diketone monooxime, aromatic amines, formaldehyde | Boron trifluoride etherate | Imidazole N-oxides researchgate.net |

| Benzil, ammonium acetate, aldehydes | Glacial acetic acid | Substituted imidazoles researchgate.net |

| Diketone, amidine/guanidine (B92328) | Basic conditions | 5,5-disubstituted imidazol-4-ones nih.gov |

| Orthoester, α-amino amide | Acid and/or heat | (4H)-imidazol-4-ones nih.gov |

| Aromatic amines, glyoxal, formaldehyde | Acid or base | (±) trans-4,5-dihydroxy-1,3-diarylimidazolidines researchgate.net |

Nucleophilic Substitution Approaches

Nucleophilic substitution is a key strategy for introducing the amino group and for N-alkylation of the imidazole ring. A common route to this compound involves the N-methylation of imidazole, often using reagents like methyl iodide or dimethyl sulfate. The resulting N-methylimidazole can then undergo nucleophilic substitution at the 2-position with an amine to introduce the amino group.

However, direct amination of alkyl halides with ammonia can lead to a mixture of primary, secondary, tertiary, and quaternary amines due to the newly formed amine being nucleophilic itself. libretexts.org To circumvent this, the Gabriel synthesis offers a more controlled approach, using a phthalimide (B116566) ion as the nucleophile. libretexts.org

Another method involves the use of N,N-dimethylformamide (DMF) as a nucleophile in a substitution reaction with halogenated hydrocarbons in the presence of water, and optionally an alkali, in a closed system. google.com This method is noted for its simplicity and high selectivity. google.com

| Starting Material | Reagent(s) | Key Transformation |

| Imidazole | Methyl iodide or dimethyl sulfate | N-methylation |

| N-methylimidazole | Ammonia or amines | Nucleophilic amination at C2 |

| Alkyl halide | Phthalimide ion (Gabriel synthesis) | Controlled primary amine synthesis libretexts.org |

| Halogenated hydrocarbon | N,N-dimethylformamide (DMF), water | N,N-dimethylamination google.com |

Coupling Reactions for Imidazole Ring Formation

Coupling reactions are instrumental in forming the imidazole ring and in its subsequent functionalization. Copper-catalyzed C-N cross-coupling reactions are particularly useful for the N-arylation of imidazoles. For example, the use of [Cu(OH)·TMEDA]₂Cl₂ as a catalyst allows for the coupling of arylboronic acids with imidazoles. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also employed, often utilizing N-heterocyclic carbene (NHC) ligands. organic-chemistry.org For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Ring Transformation Methodologies

Ring transformation provides an elegant pathway to synthesize imidazoles from other heterocyclic systems. A notable example is the conversion of oxazoles into imidazoles. This can be achieved through a microwave-assisted reaction of an oxazole (B20620) with an amine, which proceeds via an oxazolium intermediate. rsc.org This method is advantageous for the regioselective synthesis of N-substituted imidazoles. rsc.org

Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This acid-mediated process involves the intramolecular cyclization of the triazole, followed by ring opening and insertion of an in situ formed carbene intermediate. nih.gov The ring expansion of an imidoyl chloride with an aziridine, analogous to the Heine reaction, offers a stereospecific synthesis of 2-imidazolines. nih.gov

Metal-Mediated Cyclization Protocols

Metal-mediated cyclization reactions offer efficient routes to imidazole derivatives. Copper-catalyzed [3 + 2] cycloaddition reactions are prominent, for example, in the reaction of benzimidates and 2H-azirines catalyzed by ZnCl₂ to yield multisubstituted imidazoles. organic-chemistry.org Rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles also produce imidazoles in good yields. organic-chemistry.org

Copper catalysts are also employed in domino reactions, such as the reaction of imidamides with carboxylic acids to form imidazoles. rsc.org Furthermore, copper-catalyzed intramolecular direct amination of sp² C-H bonds has been developed for the synthesis of N-aryl acridones, showcasing the versatility of this approach for forming C-N bonds in heterocyclic systems. researchgate.net

| Catalyst/Metal | Reactants | Product Type |

| ZnCl₂ | Benzimidates, 2H-azirines | Multisubstituted imidazoles organic-chemistry.org |

| Rhodium(II) | 1-Sulfonyl triazoles, nitriles | Imidazoles organic-chemistry.org |

| Copper | Imidamides, carboxylic acids | Imidazoles rsc.org |

| Copper | - | N-aryl acridones (via C-H amination) researchgate.net |

Transition Metal-Free Domino Addition/Cyclization Processes

The development of transition-metal-free synthetic methods is of growing interest due to environmental and cost considerations. researchgate.net A notable example is the domino C-S/C-N bond formation for the synthesis of imidazobenzothiazines from 2-mercaptobenzimidazoles and 2-halobenzyl bromides. researchgate.net This reaction proceeds through a proposed domino nucleophilic substitution (S_N2) and nucleophilic aromatic substitution (S_NAr) mechanism. researchgate.net

Another transition-metal-free approach is the [3 + 2] cyclization of vinyl azides with amidines, which yields 2,4-disubstituted imidazoles. nih.gov Benzoic acid can also catalyze a multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to provide 1,2,5-trisubstituted imidazoles. organic-chemistry.org Furthermore, a domino cyclization of o-diisocyanoarenes has been described for the synthesis of imidazo[1,2-a]pyridinobenzimidazole backbones. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to 2-aminoimidazoles. rsc.org These methods prioritize the use of non-toxic solvents, alternative energy sources, and solvent-free conditions to minimize environmental impact. mdpi.comnih.gov

Utilization of Deep Eutectic Solvents (e.g., ChCl/urea)

Deep eutectic solvents (DESs) have emerged as promising green reaction media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These solvents, typically formed from a mixture of a hydrogen bond donor (like urea) and a hydrogen bond acceptor (like choline (B1196258) chloride), are biodegradable, inexpensive, and can act as both the solvent and a catalyst. academie-sciences.fr

A one-pot, two-step synthesis of 2-aminoimidazoles has been successfully achieved using a choline chloride/urea (ChCl/urea) mixture as the reaction medium. mdpi.com This method involves the reaction of α-chloroketones with guanidine derivatives. The use of ChCl/urea significantly reduces reaction times to 4-6 hours, compared to the 10-12 hours required in conventional volatile organic solvents (VOCs) like tetrahydrofuran (B95107) (THF) under an inert atmosphere. mdpi.com Furthermore, the DES can be recycled, and in the case of certain triaryl-substituted 2-aminoimidazoles, the product can be isolated by simple filtration. mdpi.comnih.gov The reaction proceeds cleanly, often without the formation of by-products. mdpi.com The effectiveness of the DES is attributed to its ability to facilitate the reaction through hydrogen bonding catalysis. mdpi.com

The ChCl/urea system has also been demonstrated to be an effective medium for other related syntheses, such as the three-component Strecker reaction to produce 2-aminoimidazopyridines and the synthesis of 2-aminothiazole (B372263) and 2-aminoxazole derivatives. academie-sciences.fr

| Reactants | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-chloroketone, Guanidine | ChCl/urea (1:2) | 80 | 4-6 | High | mdpi.com |

| α-chloroketone, Guanidine | ChCl/Glycerol (1:2) | 80 | 4-6 | High | mdpi.com |

| α-chloroketone, Guanidine | THF (anhydrous) | Reflux | 12 | 81 | mdpi.com |

| 2-aminopyridine, Aldehyde, KCN | ChCl/urea (1:2) | 80 | 3 | Favorable | |

| Active methylene, Urea/Thiourea, NBS | ChCl/urea | 60 | - | Good to Excellent | academie-sciences.fr |

This table summarizes the efficiency of Deep Eutectic Solvents in various syntheses compared to traditional solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant reductions in reaction times, increased yields, and often improved product purity. unito.itnih.gov This technology has been effectively applied to the synthesis of various imidazole-containing heterocycles.

For instance, the synthesis of novel 5-aza-7-deaza-adenines has been achieved through a multicomponent reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation. rsc.orgrsc.org This method proved to be regioselective, scalable, and reproducible, furnishing the desired products in good yields. rsc.org Similarly, a sequential, one-pot, two-step synthesis of complex imidazole derivatives has been developed using microwave heating, which is applicable to a variety of primary amines and provides moderate to good yields in a green solvent like ethanol. nih.gov

Solvent-free, microwave-assisted ring-opening of epoxides with imidazoles has also been reported as a rapid and efficient method to generate substituted imidazole derivatives with competitive yields compared to conventional heating methods. nih.gov This approach is particularly beneficial for high-throughput screening in drug discovery due to the significant reduction in reaction time and resource consumption. nih.gov

| Reaction Type | Key Features | Advantages | Reference(s) |

| Multicomponent synthesis of 5-aza-7-deaza-adenines | 2-aminoimidazoles, triethyl orthoformate, cyanamide | Regioselective, good yields, scalable | rsc.orgrsc.org |

| Synthesis of imidazo[1,2-a]pyrimidine-imidazole hybrids | Sequential, one-pot, multicomponent reaction | Moderate to good yields, green solvent (ethanol) | nih.gov |

| Epoxide ring-opening with imidazoles | Solvent-free conditions | Rapid, efficient, competitive yields | nih.gov |

This table highlights various microwave-assisted protocols for synthesizing imidazole derivatives.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. asianpubs.org Several methods for the synthesis of imidazole derivatives have been developed that operate under these conditions.

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, resulting in very good yields. organic-chemistry.org Another approach utilizes a low-melting mixture of urea-ZnCl₂ as a reaction medium and catalyst for the reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate to produce triaryl-1H-imidazoles. organic-chemistry.org

Furthermore, the combination of microwave irradiation and solvent-free conditions provides a powerful synergy for rapid and efficient synthesis. nih.gov This has been demonstrated in the reaction of phenyl glycidyl (B131873) ether with various imidazoles, which proceeds quickly at 120°C to generate the desired products. nih.gov This method avoids the use of traditional organic solvents and significantly shortens reaction times. nih.gov

Multicomponent Reactions (MCRs) for this compound and Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecules from simple precursors.

One notable MCR for the synthesis of fused aminoimidazoles is the Groebke–Blackburn–Bienayme (GBB) reaction. This reaction involves a 2-aminoazole, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. nih.gov Zirconium(IV) chloride has been shown to be an effective catalyst for the synthesis of 5-aminoimidazo[1,2-a]imidazoles from 2-aminoimidazoles, aldehydes, and isocyanides, yielding a library of N-fused ring systems with good structural diversity. nih.gov

Another example involves a microwave-assisted, three-component reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide to produce novel 5-aza-7-deaza-adenine derivatives regioselectively and in good yields. rsc.orgrsc.org Additionally, sustainable MCRs using renewable starting materials like unprotected carbohydrates, amine salts, and potassium isothiocyanate have been developed to synthesize diversely functionalized thioimidazoles, showcasing a green approach to this versatile scaffold. durham.ac.uk

Guanidine-Based Synthetic Routes to 2-Aminoimidazoles

Guanidine and its derivatives are fundamental building blocks for the construction of the 2-aminoimidazole core. mdpi.comnih.gov Classical methods often involve the condensation of a guanidine derivative with an α-haloketone or an α-aminoketone. mdpi.comnih.gov

A high-yield, one-pot synthesis involves the heterocyclodehydration between α-chloroketones and guanidine derivatives. This reaction can be performed under greener conditions using deep eutectic solvents, which significantly shortens reaction times compared to traditional organic solvents. mdpi.comnih.gov

More advanced metal-catalyzed methods have also been developed. For example, a palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates provides a novel route to substituted 2-aminoimidazoles. nih.govacs.org This methodology is significant as it forms both a C-N and a C-C bond during the annulation step, allowing for the rapid assembly of 2-aminoimidazoles with diverse aryl substitutions. nih.gov This strategy has been successfully applied to the total synthesis of marine natural products like preclathridine A and B. nih.gov

Base-Catalyzed Intramolecular Hydroamidation Pathways

Base-catalyzed intramolecular hydroamidation represents an atom-economical approach to forming heterocyclic rings. While this pathway is well-documented for the synthesis of imidazol-2-ones from propargylic ureas, its direct application to the synthesis of 2-aminoimidazoles is less common. nih.govsci-hub.se

In the synthesis of imidazol-2-ones, a strong organic base, such as the phosphazene base BEMP, catalyzes the intramolecular hydroamidation of propargylic ureas. nih.govresearchgate.net The reaction proceeds with excellent chemo- and regioselectivity to form the five-membered ring under ambient conditions, often with exceptionally short reaction times. nih.govsci-hub.se DFT studies suggest that for the formation of unsaturated imidazol-2-ones, the reaction likely proceeds through a base-mediated isomerization to an allenamide intermediate, followed by cyclization. nih.gov

While this specific route leads to an oxo-imidazole, the underlying principle of base-catalyzed intramolecular cyclization of a tethered nucleophile onto an alkyne is a powerful strategy in heterocycle synthesis. mdpi.com Future research may explore adapting this methodology to related precursors, such as propargylic guanidines, to directly access 2-aminoimidazoles in a similar atom-efficient manner.

Electrochemical Oxidative Tandem Cyclization Strategies

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering an alternative to conventional methods that often rely on stoichiometric oxidants or metal catalysts. An efficient electrochemical oxidative tandem cyclization has been reported for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from aryl ketones and benzylamines. organic-chemistry.org This metal- and oxidant-free approach proceeds via a direct C-N bond formation, showcasing broad functional group tolerance and providing the desired imidazoles in moderate to excellent yields. organic-chemistry.org

While this specific methodology yields a different substitution pattern, the underlying principles of electrochemical oxidative cyclization can be conceptually applied to the synthesis of This compound . A hypothetical electrochemical approach could involve the oxidative coupling of a suitably N-methylated precursor with another nitrogen source, followed by intramolecular cyclization. This strategy would align with the principles of green chemistry by minimizing waste and avoiding harsh reagents.

Another relevant electrochemical method involves the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines. rsc.org This process, based on electrochemical C(sp³)–H amination, operates under undivided electrolytic conditions and avoids the use of transition metals and external oxidants. rsc.org The adaptability of such electrochemical C-H functionalization reactions opens avenues for designing a direct synthesis of This compound from simpler, readily available precursors.

A summary of relevant electrochemical approaches for imidazole synthesis is presented in the table below.

| Reaction Type | Reactants | Key Features | Potential Relevance to this compound |

| Oxidative Tandem Cyclization | Aryl ketones, Benzylamines | Metal-free, Oxidant-free, Direct C-N bond formation | Conceptual framework for electrochemical synthesis design |

| C(sp³)–H Amination | Enamines, Benzylamines | Undivided cell, No transition metals or oxidants | Potential for direct C-H functionalization to form the imidazole ring |

Novel Synthetic Routes and Mechanistic Investigations

Beyond electrochemical methods, the exploration of novel synthetic routes and the investigation of their underlying mechanisms are crucial for advancing the synthesis of This compound . A historically significant and straightforward route involves the quaternization of 2-aminoimidazole with a methylating agent, such as methyl iodide, under basic conditions. This method directly introduces the two methyl groups onto the imidazole ring and the exocyclic amine.

Mechanistic Insights:

The mechanism of this alkylation reaction proceeds through a standard nucleophilic substitution. The nitrogen atoms of the 2-aminoimidazole act as nucleophiles, attacking the electrophilic methyl group of the methylating agent. The regioselectivity of the methylation (i.e., which nitrogen gets methylated) can be influenced by the reaction conditions, including the base and solvent used. The formation of the dimethylated product occurs in a stepwise manner.

A plausible mechanistic pathway is as follows:

N1-Methylation: The endocyclic nitrogen at the 1-position of 2-aminoimidazole attacks a molecule of methyl iodide, forming the 1-methyl-1H-imidazol-2-amine intermediate.

Exocyclic N-Methylation: The exocyclic amino group of the 1-methyl-1H-imidazol-2-amine then acts as a nucleophile, attacking a second molecule of methyl iodide to yield the final product, This compound .

The table below outlines the key steps in this synthetic route.

| Step | Reactants | Product | Transformation |

| 1 | 2-Aminoimidazole, Methyl iodide | 1-Methyl-1H-imidazol-2-amine | N1-alkylation |

| 2 | 1-Methyl-1H-imidazol-2-amine, Methyl iodide | This compound | Exocyclic N-alkylation |

Further mechanistic studies, potentially employing computational methods, could provide deeper insights into the transition states and energy barriers of these methylation steps, allowing for further optimization of the reaction conditions. The development of catalytic methylation procedures would represent a significant advancement, reducing the need for stoichiometric amounts of potentially hazardous alkylating agents.

Elucidation of Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways for N,1-Dimethyl-1H-imidazol-2-amine Formation

The synthesis of the 2-aminoimidazole core, the fundamental structure of this compound, can be achieved through various mechanistic pathways. These routes often involve the strategic formation of carbon-nitrogen and carbon-carbon bonds to construct the heterocyclic ring.

Classical methods for constructing 2-aminoimidazoles often rely on condensation reactions. nih.gov One common approach involves the reaction of α-haloketones with guanidine (B92328) derivatives. mdpi.com This process begins with the regioselective N-alkylation of a guanidine nitrogen atom by the α-haloketone. The regioselectivity of this initial step, determining which nitrogen atom of the guanidine attacks the electrophilic carbon of the ketone, is influenced by both steric and electronic factors of the reactants. beilstein-journals.orgbeilstein-journals.org

In many synthetic routes leading to 2-aminoimidazoles, the final and often driving force of the reaction is the formation of the stable aromatic imidazole (B134444) ring. This frequently involves tautomerization and aromatization steps. For instance, in syntheses that proceed through a 2-aminoimidazoline (B100083) intermediate, which is a partially saturated form of the final product, an oxidation or elimination step is required for aromatization. thieme-connect.comnih.gov

A powerful strategy for the synthesis of highly substituted 2-aminoimidazoles involves an aza-Michael addition followed by an intermolecular SN2 reaction. thieme-connect.com This pathway is particularly useful when starting with α,β-unsaturated ketones bearing a leaving group, such as α-bromochalcone derivatives. The reaction commences with the conjugate (aza-Michael) addition of a guanidine to the α,β-unsaturated system. This addition is a nucleophilic attack of a nitrogen atom from the guanidine onto the β-carbon of the unsaturated ketone.

Following the aza-Michael addition, the newly formed enolate can undergo an intramolecular SN2 reaction. The nitrogen atom of the guanidine that did not participate in the initial addition attacks the carbon bearing the leaving group (e.g., bromide), displacing it and closing the five-membered ring to form an imidazolidine (B613845) intermediate. thieme-connect.com Subsequent oxidation of this intermediate leads to the aromatic 2-aminoimidazole product. The reaction conditions can be optimized to favor this cyclization pathway over other potential side reactions. thieme-connect.com

The use of allenes as precursors provides a unique entry into the synthesis of 2-aminoimidazoles. Allenes, with their cumulated double bonds, can participate in various cyclization reactions. rsc.orgnih.gov One approach involves the trifunctionalization of an allene (B1206475), where all three unsaturated carbons are incorporated into new bonds in a single pot reaction. nih.gov This can be initiated by the light-promoted generation of an amidyl radical which then undergoes cyclization onto the allene. The resulting vinyl radical can be trapped to furnish a product that can be further converted to a 2-aminoimidazole. nih.gov

Another strategy involves the reaction of propargyl alcohols, which can be converted into allenes in situ. The Myers allene synthesis, for example, transforms a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This allene can then undergo further reactions to form the imidazole ring. These methods highlight the versatility of allenes in constructing complex heterocyclic systems.

Kinetic Modeling and Rate Constant Determination under Varied Conditions

While specific kinetic data for the formation of this compound is not extensively reported, general principles of reaction kinetics for imidazole synthesis can be applied. Computational studies on the formation of related imidazoles, such as 1,3-dimethylimidazole from glyoxal (B1671930) and methylamine, suggest that diimine species are important intermediates. researchgate.net Under acidic conditions, the diimine can act as a nucleophile, attacking a carbonyl compound to initiate ring closure. researchgate.net

| Reaction Parameter | Effect on Reaction Rate | Rationale |

| Reactant Concentration | Generally increases rate | Higher concentration leads to more frequent molecular collisions. |

| Temperature | Generally increases rate | Provides molecules with sufficient energy to overcome the activation barrier. |

| pH | Can have a complex effect | Affects the protonation state of reactants and intermediates, influencing their nucleophilicity and electrophilicity. researchgate.net |

| Catalyst | Can significantly increase rate | Provides an alternative reaction pathway with a lower activation energy. |

Catalytic Mechanisms in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 2-aminoimidazoles. Various catalytic systems, including metal-based and organocatalysts, have been developed to facilitate their formation.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing 2-aminoimidazoles. nih.govacs.org For instance, the carboamination of N-propargyl guanidines with aryl triflates, catalyzed by a palladium complex, allows for the formation of both a C-N and a C-C bond in a single step. nih.gov The catalytic cycle typically involves:

Oxidative addition of the aryl triflate to the Pd(0) catalyst.

Coordination of the alkyne and subsequent nucleophilic attack by the guanidine.

Reductive elimination to form an exocyclic alkene intermediate.

Isomerization to the final, stable 2-aminoimidazole product. nih.gov

Copper catalysts are also widely used in imidazole synthesis. organic-chemistry.orgnih.gov Copper(II) acetylacetonate, for example, can catalyze the aza-Michael addition of imidazoles to α,β-unsaturated compounds. researchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have been shown to act as "innocent" reaction media that can also exhibit hydrogen bonding catalysis, accelerating the heterocyclodehydration process in the synthesis of 2-aminoimidazoles. mdpi.com Furthermore, some reactions can be catalyzed by the reactants themselves or by intermediates formed during the reaction, a phenomenon known as autocatalysis. acs.org

Role of Specific Catalysts (e.g., Copper, Phosphazene Bases, Nanoparticles)

The formation of the C-N bond at the N-1 position of the imidazole ring is typically achieved through cross-coupling reactions. The choice of catalyst is paramount in dictating the reaction pathway, rate, and applicability to diverse substrates.

Copper Catalysis:

Copper-catalyzed N-arylation of imidazoles, a reaction analogous to the synthesis of N-substituted imidazoles, is a well-established method. google.com The catalytic cycle is generally understood to involve a Cu(I)/Cu(III) mechanism. wikipedia.org The reaction is often promoted by Salen-Cu(II) complexes, which are both inexpensive and stable in air and moisture. acs.org In a typical reaction, the Cu(II) precatalyst is reduced in situ to the active Cu(I) species. The Cu(I) catalyst then undergoes oxidative addition with an aryl halide. Subsequently, the imidazole nitrogen atom coordinates to the copper center, followed by reductive elimination to form the N-arylated imidazole product and regenerate the Cu(I) catalyst. wikipedia.org The choice of base and solvent plays a critical role, with combinations like NaOH in DMSO proving effective. virscidian.com Studies have shown that electron-withdrawing groups on the aryl halide can be beneficial for the catalysis. virscidian.com For instance, the coupling of various aryl iodides with imidazole derivatives proceeds in moderate to excellent yields. acs.orgvirscidian.com

Phosphazene Bases:

Phosphazene superbases, such as P4-t-Bu and P2Et, are extremely strong, non-nucleophilic bases that have found utility in a range of organic transformations, including palladium-catalyzed C-N cross-coupling reactions. wikipedia.orgnih.govwikipedia.orgresearchgate.netsigmaaldrich.com Their high basicity (pKa of P4-t-Bu is ~42 in acetonitrile) facilitates the deprotonation of even weakly acidic N-H bonds, like that of imidazole, to generate a highly nucleophilic imidazolide (B1226674) anion. wikipedia.orgsigmaaldrich.com This enhanced nucleophilicity accelerates the subsequent coupling reaction.

The P2Et phosphazene base, for example, enables a variety of palladium-catalyzed cross-couplings at room temperature, accommodating a wide range of functional groups. nih.govwikipedia.orgresearchgate.net While they are often used as bases rather than catalysts themselves, their role is crucial in the catalytic cycle. In the context of a Pd-catalyzed N-arylation, the phosphazene base deprotonates the imidazole, which can then readily react with the Pd(II)-aryl intermediate. However, some research indicates that certain phosphazene bases like P4-t-Bu can have a negative effect on specific cross-coupling reactions, suggesting that their role is highly dependent on the specific substrates and catalytic system.

Nanoparticles:

Nanoparticle catalysts offer significant advantages due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. google.com Various nanoparticle systems have been developed for the synthesis of N-substituted imidazoles.

Palladium Nanoparticles: Palladium nanoparticles supported on materials like modified single-walled carbon nanotubes (SWCNT-Met/Pd) or boehmite (Pd/AlO(OH)) have proven to be efficient heterogeneous catalysts for the N-arylation of imidazoles. nih.govlookchem.com These reactions can be carried out under aerobic conditions, and the high stability of the nanoparticles allows for their repeated use. nih.govlookchem.com The mechanism on the nanoparticle surface is believed to involve the adsorption of the imidazole and the aryl halide, followed by a coupling reaction facilitated by the palladium active sites. lookchem.com

Copper-based Nanoparticles: Copper and copper oxide nanoparticles also serve as effective catalysts. For instance, Cu@imine/Fe3O4 magnetic nanoparticles have been used for the green synthesis of polysubstituted imidazoles under solvent-free conditions. sigmaaldrich.com The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture. Similarly, copper nanoclusters have been shown to catalyze C-N bond-forming reactions under visible-light irradiation at room temperature. google.com Imidazole compounds themselves can be used as protective agents to coat copper nanoparticles, preventing oxidation and enhancing their sintering properties for applications in microelectronics. researchgate.net

The following table summarizes the performance of various catalysts in reactions relevant to the synthesis of N-substituted imidazoles.

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Salen-Cu(II) Complex | Imidazole, 4-iodotoluene | NaOH, DMSO, 100°C, 12h | 94% | virscidian.com |

| Salen-Cu(II) Complex | Imidazole, 1-chloro-4-iodobenzene | NaOH, DMSO, 100°C, 12h | 95% | virscidian.com |

| Pd/AlO(OH) NPs | Imidazole, Aryl halides | KOH, H₂O/IPA, Ultrasonic | High | lookchem.com |

| SWCNT-Met/Pd | Imidazoles, Aryl iodides | Aerobic conditions | Excellent | nih.gov |

| Cu@imine/Fe₃O₄ MNPs | Aldehydes, etc. | Solvent-free | High | sigmaaldrich.com |

Catalyst Reuse and Recyclability in Sustainable Syntheses

The development of sustainable synthetic methods is a paramount goal in modern chemistry. A key aspect of this is the ability to recover and reuse the catalyst, which reduces waste and lowers costs. Heterogeneous catalysts, such as nanoparticles and supported catalysts, are particularly advantageous in this regard.

Recyclability of Nanoparticle Catalysts:

Many nanoparticle-based catalysts exhibit excellent recyclability. For example, the SWCNT-Met/Pd catalyst used in the Ullmann coupling of imidazoles can be recovered by simple filtration and reused at least five times without a noticeable decrease in its catalytic activity. nih.gov Similarly, the Cu@imine/Fe3O4 magnetic nanoparticles can be recycled and reused for six runs with no significant loss in reactivity. sigmaaldrich.com A fly ash supported Bi2O3-ZnO catalyst used for the synthesis of tetrasubstituted imidazoles could be recycled at least four times without loss of activity. The recyclability of a mesoporous SBA-15-immobilized L-proline-Cu(I) complex was demonstrated over seven cycles with no significant drop in catalytic performance. wikipedia.org

Recyclability of Other Heterogeneous and Supported Catalysts:

The table below presents data on the reusability of various catalysts in the synthesis of imidazole derivatives.

| Catalyst | Number of Cycles | Final Yield/Activity | Reference |

| L-proline-CuI-SBA-15 | 7+ | No significant loss of activity | wikipedia.org |

| SBA-15-l-Proline-CuI | 12 | No remarkable loss of activity | researchgate.net |

| Cu@imine/Fe₃O₄ MNPs | 6 | No considerable reduction in reactivity | sigmaaldrich.com |

| G(CN)Cu catalyst | 5 | No nanoparticle formation, stable | |

| Fly ash supported Bi₂O₃-ZnO | 4 | No loss of activity | |

| HBF₄–SiO₂ | 5 | No significant loss of catalytic activity | |

| SWCNT-Met/Pd | 5 | No noticeable loss in catalytic activity | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound like N,1-Dimethyl-1H-imidazol-2-amine. It provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Investigations

A ¹H NMR spectrum would be used to identify the types and connectivity of protons in the molecule. For this compound, one would expect to observe distinct signals for the different hydrogen atoms:

Imidazole (B134444) Ring Protons: Two signals corresponding to the protons at the C4 and C5 positions of the imidazole ring. Their chemical shifts would be in the aromatic/heteroaromatic region, and they would likely show coupling to each other.

N1-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen of the imidazole ring.

N-Methyl Protons: A signal for the three protons of the methyl group attached to the exocyclic amine nitrogen. This signal might show coupling to the N-H proton if the rate of exchange is slow.

Amine Proton (N-H): A potentially broad signal for the proton on the exocyclic amine. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The expected signals for this compound are:

Imidazole Ring Carbons: Three distinct signals for C2, C4, and C5. The C2 carbon, being attached to three nitrogen atoms, would appear at a significantly different chemical shift compared to C4 and C5.

N1-Methyl Carbon: A signal for the carbon of the methyl group on the N1 nitrogen.

N-Methyl Carbon: A signal for the carbon of the methyl group on the exocyclic amine.

Two-Dimensional NMR Techniques (2D ¹H-¹³C HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct, one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the ¹H signals of the ring protons and methyl groups to their corresponding ¹³C signals, confirming which proton is on which carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

Correlations from the N1-methyl protons to the C2 and C5 carbons of the imidazole ring.

Correlations from the N-methyl protons to the C2 carbon.

Correlations from the ring protons (H4 and H5) to other ring carbons, confirming their positions relative to each other and to the C2 carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands (stretches and bends) for its functional groups:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹, corresponding to the secondary amine (N-H) group.

C-H Stretches: Absorption bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl groups and likely just above 3000 cm⁻¹ for the sp² C-H bonds of the imidazole ring.

C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring's double bonds.

C-N Stretches: Absorptions typically found in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The EI-MS spectrum of this compound would show:

Molecular Ion Peak (M⁺•): A peak corresponding to the intact molecule's mass, which would confirm its molecular weight.

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of bonds. Likely fragmentation pathways would include the loss of a methyl group (M-15), loss of parts of the imidazole ring, and other cleavages that would provide clues to the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates a mixture of compounds by gas chromatography before detecting them by mass spectrometry. For a purified sample of this compound, GC-MS would be used to confirm its purity by showing a single chromatographic peak and to simultaneously obtain its mass spectrum, confirming its identity and molecular weight as described above.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS provides unequivocal confirmation of its molecular weight and can offer insights into its fragmentation patterns, which aids in structural confirmation.

The compound, with a molecular weight of 111.15 g/mol , is expected to be protonated under typical electrospray ionization (ESI) conditions in the positive ion mode. The primary ion observed would be the molecular ion plus a proton ([M+H]⁺), with a predicted mass-to-charge ratio (m/z) of approximately 112.1.

Table 1: Predicted LC-MS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 112.08693 |

| [M+Na]⁺ | 134.06887 |

| [M+K]⁺ | 150.04281 |

| [M+NH₄]⁺ | 129.11347 |

| Data is predictive for the closely related isomer 1,4-dimethyl-1h-imidazol-2-amine (B11804784) and serves as an estimation. |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray structure determination for this compound has not been reported in the surveyed literature, data from closely related imidazole structures provide insight into the expected findings. For instance, the crystal structure of carnidazole (B1668451), which contains a 2-methyl-imidazole moiety, was solved and refined using synchrotron X-ray powder diffraction. nih.gov It was found to crystallize in the monoclinic space group P2(1)/n, with molecules held together by N-H···N hydrogen bonds. nih.gov Similarly, studies on other imidazole derivatives reveal that the imidazole ring itself is typically planar. nih.gov

A hypothetical XRD analysis of this compound would be expected to reveal key structural features, including the planarity of the imidazole ring and the specific torsion angles of the methyl groups relative to the ring. The presence of the amine group suggests the high likelihood of intermolecular hydrogen bonding (N-H···N), which would be a dominant feature in the crystal packing. nih.govnih.gov

Table 2: Typical Crystallographic Data Obtainable from XRD Analysis

| Parameter | Information Provided | Example from a Related Imidazole |

| Crystal System | The symmetry of the unit cell. | Monoclinic nih.gov |

| Space Group | The specific symmetry elements of the crystal. | P2(1)/n nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit. | a=13.915 Å, b=8.095 Å, c=10.649 Å, β=110.83° nih.gov |

| Bond Lengths (Å) | The distances between specific atoms. | Imidazole C-N bonds: ~1.376 Å nih.gov |

| **Bond Angles (°) ** | The angles formed by three connected atoms. | Imidazole internal angles: ~105-112° nih.gov |

| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal. | N-H···N interactions nih.gov |

| Data presented are for carnidazole and 1-(2,6-diisopropylphenyl)-1H-imidazole to illustrate the type of information obtained from an XRD study. |

Chromatographic Purity Assessment (Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Assessing the purity of a synthesized chemical compound is critical. Chromatography is the primary methodology for this, with Thin-Layer Chromatography (TLC) used for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique to assess the purity of a sample and to monitor the progress of a chemical reaction. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a relatively polar and a non-polar organic solvent, such as chloroform/triethylamine or ethyl acetate (B1210297)/methanol (B129727). researchgate.net

After development, the compound can be visualized under UV light (typically at 254 nm) if it is UV-active. japsonline.com Alternatively, chemical staining agents can be used. Given the amine functionality, a ninhydrin (B49086) stain could be effective, or a general stain like potassium permanganate. researchgate.net The purity is qualitatively assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For a related histamine-dansyl derivative, an Rf value of 0.77 was reported using a chloroform:triethylamine (6:4, v/v) system. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. For a polar, basic compound like this compound, reversed-phase HPLC is a common choice. A C18 column is often employed as the stationary phase. nih.gov

The mobile phase would typically consist of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov To ensure the amine is in its protonated form and to achieve good peak shape, the pH of the mobile phase is often kept acidic (e.g., pH 2.8). nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the compound absorbs, such as its λmax. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Purity levels greater than 98% are often required for research and development purposes. nih.gov In some cases, pre-column derivatization, for example with NBD-Cl, can be used to attach a fluorescent tag, allowing for highly sensitive fluorescence detection (FLD). nih.govsqu.edu.om

Table 4: General Parameters for Chromatographic Purity Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Purity Assessment |

| TLC | Silica Gel | Chloroform/Methanol or Ethyl Acetate/Hexane | UV (254 nm), KMnO₄ stain, Ninhydrin | Single spot, Rf value |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer (e.g., Formic Acid or Phosphate) | UV (at λmax), FLD (with derivatization) | Peak area percentage |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations would serve as the foundation for understanding the electronic structure and properties of N,1-Dimethyl-1H-imidazol-2-amine.

A geometry optimization would be the initial step to determine the most stable three-dimensional conformation of the molecule. This would yield precise bond lengths, bond angles, and dihedral angles. The results would likely be presented in a table comparing the calculated parameters for the key structural features of the imidazole (B134444) ring and its methyl and amino substituents.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding the molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule involved in electronic transitions.

To predict the reactive sites of this compound, various reactivity descriptors would be calculated. Fukui functions would be employed to identify sites susceptible to nucleophilic, electrophilic, and radical attack. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the molecule's surface, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack).

To understand how the properties of this compound might change in a solution, the Polarizable Continuum Model (PCM) would be utilized. This model simulates the presence of a solvent by placing the molecule in a cavity within a dielectric continuum representing the solvent. Calculations would be performed in various solvents to assess their impact on the molecule's geometry, electronic properties, and reactivity.

Finally, theoretical calculations would be used to determine the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and Gibbs free energy. These values are essential for understanding the molecule's stability and its behavior in chemical reactions under different temperature and pressure conditions.

Without specific published data, the tables and detailed findings for each of these sections for this compound cannot be provided.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to a range of advanced photonic and optoelectronic technologies, including frequency conversion and optical switching. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the prediction and understanding of the NLO properties of novel materials. acs.org These calculations can determine key parameters such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

A comprehensive review of the scientific literature reveals a lack of specific studies focused on the theoretical prediction of the NLO properties of this compound. However, computational studies on structurally related imidazole derivatives have demonstrated the potential of this class of compounds as NLO materials. For instance, research on certain benzimidazole (B57391) and imidazo[1,2-a]pyrimidine (B1208166) derivatives has shown that strategic structural modifications can significantly enhance their NLO response. acs.orgtandfonline.comnih.gov These studies often correlate the magnitude of the hyperpolarizability with features like intramolecular charge transfer, which is influenced by the presence of electron-donating and electron-accepting groups. tandfonline.com

For a molecule to exhibit a significant NLO response, it often possesses a large dipole moment (μ) and a high first-order hyperpolarizability (β). The total first hyperpolarizability (β₀) is a key descriptor of NLO activity. While no specific data exists for this compound, the following table illustrates the kind of data that would be generated from such a computational study, with example values drawn from research on other heterocyclic compounds.

Table 1: Illustrative Non-Linear Optical Properties (Example Data from a Related Imidazole Derivative)

| Parameter | Description | Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | 3.5 D |

| β₀ | Total First Hyperpolarizability | 150 x 10⁻³⁰ esu |

The prediction of significant NLO properties in this compound would necessitate a dedicated computational investigation, likely employing DFT calculations to determine its electronic structure and response to an electric field.

Quantum Chemical Descriptors and Interaction Energy Magnitudes

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are typically calculated using methods like DFT. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and chemical softness (S). The HOMO-LUMO gap is a particularly important indicator of chemical reactivity and kinetic stability. acs.org

Interaction energy calculations are used to quantify the strength of non-covalent interactions between the molecule of interest and other molecules or ions. These calculations are crucial for understanding how a molecule might behave in a condensed phase or interact with a biological target. The total interaction energy is typically decomposed into components such as electrostatic, polarization, dispersion, and exchange-repulsion energies. nih.gov

As with NLO properties, there is a notable absence of published research detailing the quantum chemical descriptors and interaction energy magnitudes specifically for this compound. However, the principles of these calculations are well-established and have been applied to numerous related imidazole compounds. nih.govtandfonline.comresearchgate.net For example, DFT studies on various imidazole derivatives have been used to calculate their HOMO-LUMO gaps to assess their reactivity and to map their molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. tandfonline.com

The following table provides an example of the quantum chemical descriptors that would be obtained from a DFT calculation.

Table 2: Illustrative Quantum Chemical Descriptors (Example Data)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 4.7 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.85 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.42 |

Similarly, interaction energy calculations would provide a detailed picture of the non-covalent forces governing the molecule's interactions. The table below illustrates how these interaction energies might be presented.

Table 3: Illustrative Interaction Energy Components (Example Data)

| Energy Component | Description | Value (kcal/mol) |

|---|---|---|

| E(electrostatic) | Energy from static charge distributions | -12.5 |

| E(polarization) | Energy from induced dipoles | -3.1 |

| E(dispersion) | Energy from electron correlation effects | -8.7 |

| E(exchange-repulsion) | Energy from Pauli exclusion principle | +15.2 |

| E(total) | Total Interaction Energy | -9.1 |

To obtain precise data for this compound, dedicated computational studies would need to be performed. Such research would be valuable in elucidating the fundamental chemical nature of this compound and predicting its behavior in various chemical and biological systems.

Structure Activity Relationship Sar and Biological Activity Mechanisms

General Biological Activities of 2-Aminoimidazole and Imidazole (B134444) Derivatives (as a basis for N,1-Dimethyl-1H-imidazol-2-amine research)

The imidazole ring is a fundamental component of several vital biological molecules, including the amino acid histidine, purines in DNA, and histamine (B1213489). doaj.orgresearchgate.net This prevalence in nature has spurred extensive research into synthetic imidazole derivatives, revealing a broad spectrum of pharmacological activities. technion.ac.ilnih.gov Derivatives of imidazole and 2-aminoimidazole are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents. doaj.orgnih.govscialert.net Their ability to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, further enhances their value in medicinal chemistry. researchgate.net The diverse biological activities stem from the imidazole core's capacity to bind to various enzymes and receptors. technion.ac.ilnih.gov

Anticancer Activity and Cellular Mechanisms

Imidazole and 2-aminoimidazole derivatives have demonstrated significant potential as anticancer agents, operating through various cellular mechanisms. doaj.orgnih.gov These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. nih.govnih.gov One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov For instance, certain benzimidazole (B57391) derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. researchgate.netmdpi.com Others have been found to target kinases like the Src family kinases (SFKs), which are involved in cancer cell proliferation and survival. nih.gov

Some imidazole-based compounds function as DNA topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis. nih.gov Additionally, they can induce an increase in reactive oxygen species (ROS) in cancer cells, contributing to cellular damage and death, and can halt the cell cycle at various phases. elsevierpure.com For example, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives were effective against HT-29 and MCF-7 carcinoma cell lines. nih.gov

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound Class | Target Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Aminoimidazole Derivatives | SH-SY5Y (neuroblastoma), K562, U87 (glioblastoma) | Inhibition of Src family kinases (SFKs) | nih.gov |

| 2-Phenyl Benzimidazole Derivatives | MCF-7 (breast cancer) | VEGFR-2 Inhibition | nih.gov |

| Benzenesulfonamide-bearing Imidazoles | MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma) | Cytotoxicity, Inhibition of colony formation | mdpi.com |

| Imidazole-linked 2-benzylbenzofurane | HL-60, A549, SW480, MCF-7, SMMC-7721 | Cytotoxicity | nih.gov |

| 1H-Benzo[d]imidazoles | 60 human cancer cell lines (NCI panel) | Human Topoisomerase I inhibition, G2/M cell cycle arrest | acs.org |

| Thiazole Derivatives | Leukemia HL-60 | Cell cycle arrest at G2/M phase, Apoptosis induction | researchgate.net |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antitubercular, Antiparasitic)

The imidazole scaffold is a cornerstone in the development of antimicrobial agents. scialert.netnih.gov These derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites. doaj.orgnih.gov The mechanism of antibacterial action often involves the disruption of essential cellular processes such as DNA replication, cell wall synthesis, and cell membrane integrity. nih.gov

Antibacterial: Imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 2-amino-4(5)-arylimidazoles exhibit broad-spectrum in vitro activity. nih.gov Specifically, 2-aminoimidazole (2-AI) based compounds can disrupt biofilm formation and even re-sensitize multidrug-resistant bacteria like Pseudomonas aeruginosa and Staphylococcus aureus to conventional antibiotics. nih.gov

Antifungal: Imidazole-containing drugs are widely used as antifungal agents. slideshare.net Their mechanism often involves inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Antiviral: Researchers have identified imidazole derivatives with promising antiviral properties. For instance, imidazo[2,1-b]thiazole (B1210989) derivatives bearing an arylidenehydrazide moiety have demonstrated activity against viruses such as feline coronavirus, herpes simplex virus-1, and vaccinia virus. nih.govnih.gov

Antitubercular: The imidazole core is also being explored for its potential against Mycobacterium tuberculosis. doaj.orgresearchgate.net Certain arylidenehydrazide derivatives of imidazo[2,1-b]thiazole have shown significant antitubercular activity. nih.govnih.gov

Table 2: Antimicrobial Activity of Imidazole and 2-Aminoimidazole Derivatives

| Compound Class | Activity Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino-4(5)-arylimidazoles | Antibacterial | Streptococcus mutans | Inhibited plaque-forming ability. | nih.gov |

| 2-Aminoimidazole (H10) | Antibacterial (biofilm) | P. aeruginosa, S. aureus | Disrupts biofilms and resensitizes bacteria to antibiotics. | nih.gov |

| Imidazo[2,1-b]thiazole Derivatives | Antibacterial, Antiviral, Antitubercular | S. aureus, E. coli, Feline coronavirus, M. tuberculosis H37Rv | Compound 3i was potent against Feline coronavirus; 3j showed the highest antituberculosis activity. | nih.govnih.gov |

| Imidazole Derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Interferes with DNA replication and cell wall synthesis. | nih.gov |

Anti-inflammatory Properties

Derivatives of imidazole are recognized for their significant anti-inflammatory properties. nih.govscialert.net These compounds can modulate the inflammatory response by inhibiting key enzymes and mediators involved in the inflammatory cascade. nih.gov For example, newly synthesized acetamide derivatives of 2-aminobenzimidazole (B67599) demonstrated strong anti-arthritic activity in rat models by suppressing pro-inflammatory mediators. nih.gov

The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Molecular docking studies have shown that certain imidazole derivatives can bind effectively to the COX-2 receptor. nih.gov Furthermore, some derivatives have been shown to reduce the transcript levels of key inflammatory molecules like TNF-α, IL-1β, and IL-17. nih.gov

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

| Compound Class | Model/Assay | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Acetamide derivatives of 2-aminobenzimidazole | Carrageenan-induced paw edema (rats) | Suppression of pro-inflammatory mediators (TNF-α, IL-1β, IL-17, MMP1) | Attenuated transcript levels of IRAK1 and NF-kB1; better safety profile than methotrexate. | nih.gov |

| Novel Imidazole Analogues | Carrageenan-induced rat paw edema | COX-2 Inhibition | Compound 2g showed high binding affinity to the COX-2 receptor. | nih.gov |

| Di- and tri-substituted imidazole derivatives | Carrageenan-induced rat paw edema | Not specified | Six compounds showed 49.58% to 58.02% edema inhibition with minimal GI discomfort. | nih.gov |

| Glycine (contains imidazole-like structure) | Experimental colitis models (rats) | Reduced activation of NF-κB | Significantly inhibited the increase of IL-1β and TNF-α. | clinmedjournals.org |

Antidiabetic Potential (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition for 2-aminoimidazole Motif)

The 2-aminoimidazole motif is a promising scaffold for developing inhibitors of Dipeptidyl Peptidase-4 (DPP-4). nih.gov DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. doaj.orgnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones like GLP-1, which in turn enhances insulin (B600854) secretion and improves glucose control. nih.gov

Recent studies have explored bis(benzimidazol-2-yl)amine derivatives as novel DPP-4 inhibitors. nih.gov These compounds were found to inhibit DPP-4 in a non-competitive manner, with some derivatives showing inhibitory potential greater than the reference compound, diprotin A. nih.gov The binding pocket for these benzimidazoles on the DPP-4 enzyme was identified as the S2 extensive subsite. nih.gov Importantly, these lead compounds did not exhibit cytotoxicity in human neuroblastoma cells, suggesting a favorable safety profile for further development. nih.gov

Table 4: Antidiabetic Potential of Imidazole Derivatives

| Compound Class | Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Bis(benzimidazol-2-yl)amine derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Non-competitive inhibition | IC50 values below 50 μM; higher potency than diprotin A; no cytotoxicity in SH-SY5Y cells. | nih.gov |

| NVP-DPP728 (an orally active DPP-IV inhibitor) | Dipeptidyl Peptidase-4 (DPP-4) | Potent and selective inhibition | Orally bioavailable with antihyperglycemic properties. | consensus.app |

| Phytoconstituents from Withania coagulans | Dipeptidyl Peptidase-4 (DPP-4) | DPP-4 Inhibition | Aqueous fruit extract inhibited DPP-4 activity up to 68.3% in vitro. | nih.gov |

Antioxidant Activity

Imidazole derivatives have been investigated for their antioxidant properties, which are crucial for protecting biological systems against oxidative stress. nih.gov Oxidative stress is implicated in various degenerative diseases, making antioxidants a key area of research. researchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals. nih.govresearchgate.net

A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and showed significant antioxidant activity. nih.gov Their efficacy was tested using methods such as the inhibition of lipid peroxidation and scavenging of ABTS radicals. nih.gov Similarly, 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety demonstrated notable radical scavenging potential, particularly those with electron-donating substituents. nih.govresearchgate.net

Table 5: Antioxidant Activity of Imidazole Derivatives

| Compound Class | Assay Method(s) | Key Findings | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivatives | Inhibition of lipid peroxidation, ABTS radical scavenging, FRAP | Compounds 4h, 5h, and 6h displayed the highest anti-LPO and ABTS radical removal activity. | nih.gov |

| 2-Amino-5-methylthiazol derivatives | DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging | Compounds with electron-donating substituents showed significant radical scavenging potential. | nih.govresearchgate.net |

| Diphenylpropionamide derivatives | Not specified | Amides and their derivatives show potential as antioxidants. | researchgate.net |

| Vitamin E and C | In vivo studies | Combined administration reduced TNF-α levels and free radical plasma concentrations. | clinmedjournals.org |

Potential as Enzyme Inhibitors (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

The imidazole scaffold is a key structural feature in many enzyme inhibitors, with a particular focus on kinases involved in cancer progression. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comdovepress.com Therefore, inhibiting VEGFR-2 is a major strategy in anticancer drug development. dovepress.com

Numerous studies have reported the synthesis of imidazole and benzimidazole derivatives as potent VEGFR-2 inhibitors. researchgate.netnih.govnih.gov For example, a novel 2-aminobenzimidazole-based compound, Jzu 17, was shown to inhibit VEGF-A-induced cell proliferation, migration, and tube formation by suppressing the phosphorylation of VEGFR-2 and its downstream signaling molecules. nih.gov Computer modeling further confirmed that Jzu 17 binds to VEGFR-2 with high affinity. nih.gov Similarly, new benzimidazole-oxadiazole hybrids have been developed that inhibit the VEGFR-2 enzyme with IC50 values in the sub-micromolar range. nih.gov

Mechanistic Insights into Biological Action

The biological activity of this compound and its analogs is underpinned by their specific interactions with molecular targets. Understanding these mechanisms at a molecular level is crucial for the rational design of new therapeutic agents.

Binding Affinity Studies (e.g., competitive binding assays)

Binding affinity studies are fundamental in determining the strength of the interaction between a ligand, such as this compound, and its biological target. While specific competitive binding assay data for this compound is not extensively detailed in the provided research, the broader class of imidazole derivatives has been subject to such investigations. For instance, studies on 2-aminoimidazole derivatives have been conducted to assess their inhibitory concentration (IC50) values against various enzymes. nih.gov

In a study on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are non-imidazole histamine H3 receptor agonists, binding affinities (pKi) were determined through [3H]NAMH displacement assays. acs.org The results highlighted that monomethylated derivatives generally exhibited the highest affinities within their respective subseries. acs.org For example, compound 14b and 14c demonstrated affinities exceeding that of histamine. acs.org This suggests that the methyl groups, such as those in this compound, can significantly influence binding affinity.

| Compound/Derivative | Target | Binding Affinity (pKi) | Reference |

| Monomethylated pyrimidin-2-amine derivatives | Histamine H3 Receptor | High | acs.org |

| Dimethylamide-bearing 1H-benzo[d]imidazole (15) | GABA-A Receptor | 5.39 | acs.org |

| Pyrrolidine ring-bearing 1H-benzo[d]imidazole (16) | GABA-A Receptor | 5.53 | acs.org |

This table presents binding affinity data for related imidazole and benzimidazole derivatives to illustrate the potential interactions of this compound.

Molecular Docking Studies (for understanding mode of action)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com Numerous studies have employed molecular docking to elucidate the binding modes of imidazole and benzimidazole derivatives with various biological targets. ajchem-a.comscispace.comd-nb.info

For instance, docking studies of 1H-benzo[d]imidazol-2-amine derivatives have been performed using tools like Autodock to understand their interaction with target proteins. scispace.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. In the case of certain 1H-benzo[d]imidazole derivatives targeting human topoisomerase I, molecular docking revealed hydrogen bonding with specific amino acid residues like Asp533, Arg362, and Lys374. acs.org

Similarly, molecular docking of imidazo[1,2-a]pyrimidine (B1208166) derivatives against the ACE2 receptor and spike protein of SARS-CoV-2 showed significant binding affinities, suggesting their potential as viral entry inhibitors. nih.gov The top-scoring compound exhibited a binding affinity of -9.1 kcal/mol with the ACE2 receptor. nih.gov While these studies are not on this compound itself, they provide a framework for how the imidazole core can interact with biological macromolecules. The methyl groups on this compound would likely influence its binding orientation and interactions within a target's binding pocket.

| Derivative Class | Target Protein | Key Interactions | Predicted Binding Affinity (kcal/mol) | Reference |

| 1H-benzo[d]imidazole | Human Topoisomerase I | H-bonds with Asp533, Arg362, Lys374 | -5.453 to -5.512 | acs.org |

| Imidazo[1,2-a]pyrimidine | ACE2 Receptor (SARS-CoV-2) | Not specified | -9.1 | nih.gov |

| Imidazolo-Triazole Hydroxamic Acid | HDAC2 Receptor | Not specified | -8.7 | ajchem-a.com |

This table summarizes molecular docking findings for various imidazole-containing compounds, providing insights into the potential binding modes of this compound.

Influence of Substituent Effects on Bioactivity

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. longdom.org The methyl groups in this compound are expected to modulate its electronic properties and steric profile, thereby influencing its bioactivity.

Methylation at specific positions on the imidazole ring can alter the electron density, which in turn affects the molecule's ability to interact with biological targets. For example, in a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, the placement of a methyl group at the 6-position was found to guide the molecule to the allosteric recognition site of the GABA-A receptor, whereas a 5-methyl substituent induced a steric clash and abolished the interaction. acs.org

Furthermore, the NH group of the imidazole ring is known to participate in strong hydrogen bond interactions with nucleic acid bases in DNA. nih.gov Substitution on the imidazole ring can influence the electron density at the nitrogen atoms, thereby affecting the strength of these hydrogen bonds. nih.gov Even though this compound has a methyl group on one of the ring nitrogens, the exocyclic amine group and the other ring nitrogen can still participate in important biological interactions.

Development of Small Molecule Collections for Discovery-Based Research

The development of small molecule libraries based on a common scaffold is a powerful strategy in drug discovery. nih.gov The 2-aminoimidazole scaffold, to which this compound belongs, has been utilized to create such libraries for screening against various biological targets. nih.gov

A rational structure-based approach was used to discover new 2-aminoimidazoles as β-secretase (BACE-1) inhibitors. nih.gov This involved the synthesis of a small library of derivatives using microwave-assisted protocols, leading to the identification of compounds with promising enzymatic and cellular activities. nih.gov Such an approach highlights the utility of the 2-aminoimidazole core in generating diverse chemical entities for high-throughput screening and lead optimization.

The versatility of the imidazole ring and the ability to introduce a wide range of substituents make it an attractive scaffold for combinatorial chemistry and the generation of small molecule collections. researchgate.net These collections can then be screened to identify novel bioactive compounds for various therapeutic areas.

Advanced Analytical Methods for Detection and Quantification

Spectrophotometric Methods for Imidazole (B134444) Compounds